2-(3,4-Dimethylphenyl)-1,3-thiazolidine
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Overview
Description
2-(3,4-Dimethylphenyl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine class of heterocyclic compounds. Thiazolidines are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 3,4-dimethylphenyl group attached to the thiazolidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-1,3-thiazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidines depending on the reagents used.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The presence of the 3,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazolidine: Lacks the dimethyl groups on the phenyl ring.
2-(4-Methylphenyl)-1,3-thiazolidine: Has a single methyl group on the phenyl ring.
2-(3,5-Dimethylphenyl)-1,3-thiazolidine: Has methyl groups at different positions on the phenyl ring.
Uniqueness
2-(3,4-Dimethylphenyl)-1,3-thiazolidine is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Properties
CAS No. |
921611-34-9 |
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Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NS/c1-8-3-4-10(7-9(8)2)11-12-5-6-13-11/h3-4,7,11-12H,5-6H2,1-2H3 |
InChI Key |
ZANNDXXMWYVZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2NCCS2)C |
Origin of Product |
United States |
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